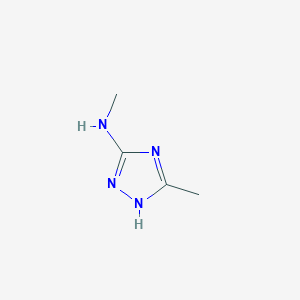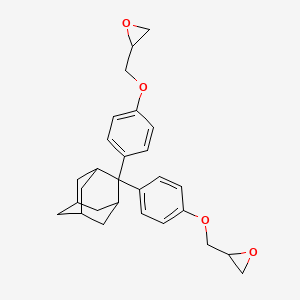
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether
概要
説明
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a tricyclic hydrocarbon, and contains two glycidyloxyphenyl groups attached to the adamantane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether typically involves the reaction of 2,2-Bis(4-hydroxyphenyl)adamantane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert the epoxide groups to diols.
Substitution: The glycidyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials, including coatings and adhesives.
作用機序
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether involves its interaction with various molecular targets. The glycidyloxy groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.
類似化合物との比較
Similar Compounds
2,2-Bis(4-glycidyloxyphenyl)propane: Similar in structure but with a propane core instead of adamantane.
Bisphenol A diglycidyl ether: Another related compound with similar glycidyloxy groups.
Uniqueness
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications requiring high-performance materials.
特性
分子式 |
C28H32O4 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]-2-adamantyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C28H32O4/c1-5-24(29-14-26-16-31-26)6-2-20(1)28(22-10-18-9-19(12-22)13-23(28)11-18)21-3-7-25(8-4-21)30-15-27-17-32-27/h1-8,18-19,22-23,26-27H,9-17H2 |
InChIキー |
NKXQKKBIGFZADM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)OCC5CO5)C6=CC=C(C=C6)OCC7CO7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2,3,3-Tetramethyl-1,4-Diazaspiro[4.5]decane](/img/structure/B8701869.png)
![(4-Chloro-2-methylthiazolo[4,5-C]pyridin-7-YL)boronic acid](/img/structure/B8701874.png)
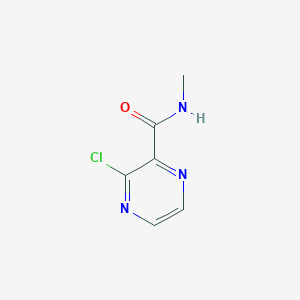
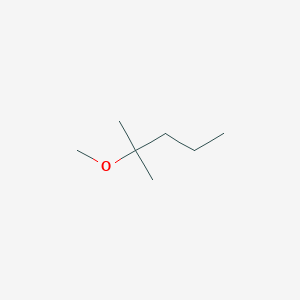

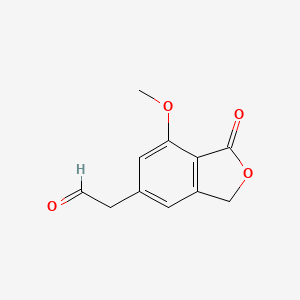
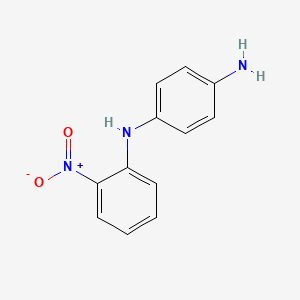

![1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B8701923.png)
![4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-](/img/structure/B8701935.png)
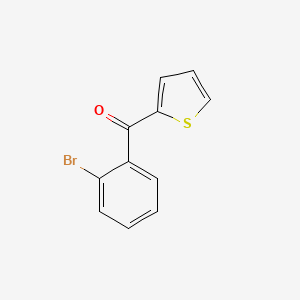
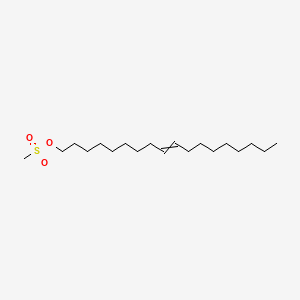
![7-Chloro-2-(2,3-dimethoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8701960.png)
